molecular formula C10H5ClN2 B1435254 3-Chloroisoquinoline-5-carbonitrile CAS No. 1337879-92-1

3-Chloroisoquinoline-5-carbonitrile

Cat. No.: B1435254
CAS No.: 1337879-92-1
M. Wt: 188.61 g/mol
InChI Key: GPFAFOKCDSBGKH-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-5-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of isoquinoline derivatives can vary greatly depending on their specific structure and functional groups. They can interact with various biological targets, such as enzymes, receptors, or DNA, leading to changes in cellular processes and biochemical pathways. The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and can be influenced by factors such as the compound’s chemical properties, the route of administration, and individual patient characteristics .

Environmental factors can also influence the action, efficacy, and stability of these compounds. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. Additionally, individual patient factors, such as age, sex, genetics, and health status, can influence how a compound is absorbed, distributed, metabolized, and excreted in the body, thereby affecting its efficacy and potential side effects .

Biochemical Analysis

Biochemical Properties

3-Chloroisoquinoline-5-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by interfering with the signaling pathways that regulate cell growth and division. This compound can also affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, altering metabolic pathways and cellular functions. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, leading to alterations in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. For example, in rodent models, low doses of this compound have been shown to inhibit tumor growth without significant toxicity. At higher doses, this compound can cause liver and kidney damage, indicating a threshold effect for its safe use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of drugs and other xenobiotics. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance in cells. Additionally, this compound can influence the activity of other enzymes involved in the biosynthesis and degradation of cellular components, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Biological Activity

3-Chloroisoquinoline-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by a chloro substituent on the isoquinoline ring and a carbonitrile group, positions it as a significant player in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to bind with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to either inhibition or activation of enzymatic pathways, thus affecting metabolic processes in cells.
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with proteins that regulate cellular responses. For instance, it can inhibit cell proliferation in certain cancer cell lines by disrupting pathways that control cell growth and division.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to:

  • Inhibit Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. It operates by modulating gene expression related to the cell cycle and apoptosis .
  • Induce Apoptosis : Through its action on specific signaling pathways, the compound can trigger programmed cell death (apoptosis), which is crucial for eliminating cancerous cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have reported:

  • Broad-Spectrum Activity : The compound exhibits activity against a range of microbial pathogens, suggesting its potential as an antimicrobial agent .
  • Mechanism of Action : Its antimicrobial effects may be linked to the disruption of bacterial cell wall synthesis or interference with microbial metabolic pathways.
PropertyValue
Chemical FormulaC₁₀H₅ClN₂
Molecular Weight188.61 g/mol
IUPAC NameThis compound
SMILESC1=CC(=C2C=CN=C(C2=C1)Cl)C#N

Biological Activity Summary

Activity TypeObservations
AnticancerInhibits proliferation in multiple cancer cell lines
AntimicrobialEffective against various pathogens
Enzyme InteractionBinds to cytochrome P450 enzymes

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 10 µM). The mechanism was linked to the activation of apoptotic pathways and inhibition of key growth factor receptors.

Case Study 2: Antimicrobial Activity

In a trial assessing the antimicrobial properties against Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising potential for development as an antibacterial agent.

Research Findings

Recent studies have underscored the potential of this compound as a lead compound for drug development. Its unique structural features allow for modifications that can enhance its potency and selectivity against specific targets. Ongoing research aims to elucidate the precise molecular mechanisms underlying its biological activities, paving the way for novel therapeutic applications.

Properties

IUPAC Name

3-chloroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-9-7(5-12)2-1-3-8(9)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFAFOKCDSBGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.